molecular formula C9H9ClO3 B1301993 2,4-Dimethoxybenzoyl chloride CAS No. 39828-35-8

2,4-Dimethoxybenzoyl chloride

Cat. No. B1301993
CAS RN: 39828-35-8
M. Wt: 200.62 g/mol
InChI Key: KVIUXRJCBBXEGJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzoyl chloride is a chemical compound synthesized from 2,4-dihydroxybenzoic acid through a process of methylation and subsequent chlorination. The methylation is achieved using dimethyl sulfate, and the chlorination is carried out with thionyl chloride (SOCl2), with benzene as a solvent and aluminum chloride (AlCl3) as a catalyst. The compound is purified by recrystallization using petroleum ether as the solvent .

Synthesis Analysis

The synthesis of 2,4-dimethoxybenzoyl chloride involves a two-step process. Initially, 2,4-dihydroxybenzoic acid is methylated to form 2,4-dimethoxybenzoic acid. The methylation process is optimized to achieve a high yield. In the second step, the dimethoxybenzoic acid undergoes chlorination to form the benzoyl chloride derivative. The optimal conditions for the chlorination step have been identified, resulting in a total yield of 74.1%. The reaction is performed under reflux for 1.5 hours, and the product's structure is confirmed by 1H NMR and FT-IR spectroscopy .

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxybenzoyl chloride is characterized by the presence of two methoxy groups at the 2 and 4 positions of the benzoyl ring and a chloride atom attached to the carbonyl carbon. The configuration of the compound and its derivatives can be established through techniques such as X-ray diffraction analysis, as demonstrated in related compounds .

Chemical Reactions Analysis

2,4-Dimethoxybenzoyl chloride can participate in various chemical reactions due to its reactive chloride group. For instance, it can be used as a protecting group for tetrazoles, as found in the synthesis of olmesartan medoxomil. The 2,4-dimethoxybenzyl (DMB) group is inert to several conditions, including ruthenium-catalyzed C–H arylation, but can be cleaved under mild conditions, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethoxybenzoyl chloride are influenced by its functional groups. The methoxy groups can affect the compound's solubility and reactivity. For example, the presence of methoxy groups in related compounds has been shown to increase thermal stability and oxidation potential, as seen in the synthesis and electrochemical characterization of redox-active imidazolium salts . The chloride group makes the compound reactive towards nucleophilic substitution reactions, which is a key feature in synthetic applications.

Scientific Research Applications

Synthesis and Optimization

2,4-Dimethoxybenzoyl chloride is synthesized through the methylation of 2,4-dihydroxybenzoic acid, followed by chlorination. Optimal conditions for this process have been identified, involving specific solvents and catalysts, to achieve a total yield of 74.1% (Wan You-zhi, 2007).

Application in Corrosion Inhibition

This compound has been evaluated as a corrosion inhibitor, particularly in chloride mediums. It showed an efficiency of 73.2% at 50 ppm against corrosion in specific steel electrodes. This highlights its potential use in industrial applications, particularly in environments prone to corrosion (Hernández Olivé et al., 2023).

Use in Organic Synthesis

2,4-Dimethoxybenzoyl chloride is involved in the annulative coupling of arylbenzoyl chlorides with alkynes, facilitating the formation of phenanthrene derivatives. This process is significant in organic synthesis, contributing to the creation of complex organic compounds (Nagata et al., 2014).

Polymerization Applications

It's used in the polymerization of certain compounds, such as in the formation of polyacetylene-based polyelectrolytes. This application demonstrates its role in creating materials with specific electrical and optical properties, which could be useful in various technological applications (Kim et al., 2022).

Influence in Solvolysis Reactions

2,4-Dimethoxybenzoyl chloride also plays a role in understanding the ortho-effect in solvolysis reactions. Research in this area provides insights into reaction kinetics and mechanisms in organic chemistry, offering broader implications for chemical synthesis (Park & Kevill, 2012).

Fluorescent Compound Synthesis

It's used in the synthesis of fluorescent compounds, showcasing its utility in creating substances with specific optical properties. These properties are significant in various fields, including material science and biomedical applications (Tang & Verkade, 1996).

Phase Transfer Catalysis

2,4-Dimethoxybenzoyl chloride is involved in phase transfer catalyzed synthesis, indicating its role in facilitating chemical reactions between different phases. This is particularly useful in creating complex organic molecules (Lu, 2014).

Domino Friedel-Crafts Acylation/Annulation

This compound participates in the domino Friedel-Crafts acylation/annulation process, which is crucial in the synthesis of chromen-4-one derivatives. Such processes are important in the field of pharmaceuticals and organic chemistry (Bam & Chalifoux, 2018).

Safety And Hazards

2,4-Dimethoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Relevant Papers

A paper titled “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides” mentions the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

properties

IUPAC Name

2,4-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIUXRJCBBXEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370462
Record name 2,4-Dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxybenzoyl chloride

CAS RN

39828-35-8
Record name 2,4-Dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxybenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,4-dimethoxybenzoic acid (0.25 g, 1.4 mmol) in 5 mL of SOCl2 was warmed to reflux and was allowed to stir for 2 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The crude material was diluted with 5 mL of toluene and concentrated under reduced pressure. This dilution with toluene and concentration was repeated two additional times to give the crude title compound which was used without additional purification or characterization.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
A Banerji, NC Goomer - Synthetic Communications, 1985 - Taylor & Francis
The synthesis of chromenoflavone, cycloartocarpesin trimethyl ether (1b) has been achieved through the aroylation of lithium enolate of evodionol (2) with 2,4-dimethoxybenzoyl …
Number of citations: 7 www.tandfonline.com
PVPV Wakharkar - 1974 - lib.unipune.ac.in
Among the Artocarpus pigments (prenylated flavones) artocarpesin^(I)«cycloartocarpesin (II) and oxydihydroartocarpetin (III) are prenylated only in the deposition of the flavone. …
Number of citations: 0 lib.unipune.ac.in
Y Kawase, T Fujimoto, K Fukui - Bulletin of the Chemical Society of …, 1958 - journal.csj.jp
In the preceding papery of this series, the preparation of furano (21, 31: 7, 8)-2-methylisoflavone (1), mp 187 188℃, was described, but as mentioned already, the melting points of it and …
Number of citations: 3 www.journal.csj.jp
T Naka, N Minakawa, H Abe, D Kaga… - Journal of the American …, 2000 - ACS Publications
An efficient stereoselective synthesis of 4‘-β-thioribonucleosides 14, 15, 27, and 30 using the Pummerer reaction as the key step is described. The Pummerer reaction of 1,4-anhydro-2-…
Number of citations: 110 pubs.acs.org
R Robinson, K Venkataraman - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… It was at first obtained by the action of 2 : 4-dimethoxybenzoyl chloride (best prepared from the acid by means of thionyl chloride) on 2 : 4dimethoxybenzoic acid in the presence of ether …
Number of citations: 9 pubs.rsc.org
BC Söderberg, SN O'Neil, AC Chisnell, J Liu - Tetrahedron, 2000 - Elsevier
A novel [3.3]sigmatropic rearrangement of in situ formed α,β-unsaturated Fischer acyloxy carbenes forming alkynol esters is described. For example, reaction of tetramethylammonium …
Number of citations: 9 www.sciencedirect.com
LA Paquette, S Dong - The Journal of Organic Chemistry, 2005 - ACS Publications
Stereoselective syntheses of a group of 4‘-thiaspirocyclic ribonucleosides featuring both pyrimidine and purine classes and both possible configurations at C-5‘ are described. Use is …
Number of citations: 33 pubs.acs.org
DW Hein, ES Pierce - Journal of the American Chemical Society, 1954 - ACS Publications
Two new dye intermediates, 5, 5-dichloro-(III) and 6, 6'-dichloro-4, 4'-diaminostilbene-2, 2'-disulfonic acid (IV) were prepared, and several new optical bleaching agents were prepared …
Number of citations: 10 pubs.acs.org
HS Freeman, JC Posey Jr - Dyes and pigments, 1992 - Elsevier
The effects of incorporating a benzophenone stabilizer into the structure of Disperse Red 167 have been investigated. In this study, four different substituents in the parent dye structure …
Number of citations: 32 www.sciencedirect.com
J Rivier, R Galyean, L Simon, LJ Cruz, BM Olivera… - Biochemistry, 1987 - ACS Publications
Revised Manuscript Received October 8, 1987 abstract: The total synthesis of the Gla-containing “sleeper” peptide (Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-…
Number of citations: 155 pubs.acs.org

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